5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane
CAS No.: 938080-25-2
Cat. No.: VC2812738
Molecular Formula: C13H17BO2
Molecular Weight: 216.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 938080-25-2 |
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Molecular Formula | C13H17BO2 |
Molecular Weight | 216.09 g/mol |
IUPAC Name | 5,5-dimethyl-2-(1-phenylethenyl)-1,3,2-dioxaborinane |
Standard InChI | InChI=1S/C13H17BO2/c1-11(12-7-5-4-6-8-12)14-15-9-13(2,3)10-16-14/h4-8H,1,9-10H2,2-3H3 |
Standard InChI Key | HNJLVOQORSGCLB-UHFFFAOYSA-N |
SMILES | B1(OCC(CO1)(C)C)C(=C)C2=CC=CC=C2 |
Canonical SMILES | B1(OCC(CO1)(C)C)C(=C)C2=CC=CC=C2 |
Introduction
Chemical Structure and Nomenclature
Molecular Structure
5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane features a six-membered heterocyclic ring containing one boron atom and two oxygen atoms. The compound's structure can be broken down into several key components:
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A 1,3,2-dioxaborinane ring system (six-membered heterocyclic ring)
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Two methyl groups at the 5-position of the ring
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A 1-phenylvinyl group attached to the boron atom at the 2-position
The 1-phenylvinyl substituent consists of a vinyl group (C=CH₂) where one carbon of the double bond is connected to a phenyl ring. This arrangement creates a conjugated system that influences the compound's electronic properties and reactivity patterns.
Nomenclature and Identification
The compound is known by multiple equivalent names in chemical literature:
Nomenclature Type | Name |
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Primary Name | 5,5-dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane |
Alternative Name | 5,5-dimethyl-2-(1-phenylethen-1-yl)-1,3,2-dioxaborinane |
Literature Reference | Organic Letters, 2008, vol. 10, №13, p. 2697-2700 |
These names follow IUPAC nomenclature rules for boron-containing heterocycles, with variations in how the 1-phenylvinyl substituent is described .
Synthesis Approaches
Theoretical Synthesis Pathways
Based on established principles of organoboron chemistry, several potential synthesis routes for 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane can be theorized:
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Direct esterification of 1-phenylvinylboronic acid with 2,2-dimethyl-1,3-propanediol (neopentyl glycol)
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Metal-catalyzed borylation of α-styrene followed by transesterification with neopentyl glycol
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Hydroboration of phenylacetylene followed by isomerization and protection with neopentyl glycol
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Cross-coupling reactions utilizing vinyl transfer reagents and appropriate boron precursors
The specific conditions, catalysts, and reagents would need to be optimized for selective formation of the desired product with minimal side reactions.
Physical and Chemical Properties
Property | Estimated Value/Characteristic | Basis for Estimation |
---|---|---|
Molecular Formula | C₁₃H₁₇BO₂ | Based on structural composition |
Molecular Weight | Approximately 216.09 g/mol | Calculated from molecular formula |
Physical State | Likely crystalline solid at room temperature | Similar to related dioxaborinane compounds |
Solubility | Probable solubility in common organic solvents (THF, DCM, toluene) | Typical solubility profile of organoboron compounds |
Stability | Potentially moisture-sensitive; may require storage under inert atmosphere | Common property of organoboron compounds |
Structural Comparison with Related Compounds
To understand the potential properties of 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane, it is useful to examine related compounds with documented properties:
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
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5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane | Not specified in search results | C₁₃H₁₇BO₂ (estimated) | ~216.09 g/mol (estimated) | Contains 1-phenylvinyl group |
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane | 5123-13-7 | C₁₁H₁₅BO₂ | 190.05 g/mol | Contains phenyl group without vinyl functionality |
5,5-Dimethyl-2-(propan-2-yl)-1,3,2-dioxaborinane | 61727-48-8 | C₈H₁₇BO₂ | 156.03 g/mol | Contains isopropyl group instead of aromatic substituent |
5,5-Dimethyl-2-[4-(trifluoromethyl)phenyl]-1,3,2-dioxaborinane | 501374-30-7 | C₁₂H₁₄BF₃O₂ | 258.05 g/mol | Contains 4-trifluoromethylphenyl group |
These structural differences would likely result in distinct physical properties and reactivity patterns for each compound .
Reactivity Profile
Reactive Centers
5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane contains multiple reactive centers that can participate in various chemical transformations:
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The boron center: Despite being protected as a cyclic ester, the boron atom remains electrophilic and can participate in various transformations, particularly under appropriate activation conditions.
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The vinyl group: The carbon-carbon double bond can undergo typical alkene reactions including:
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Addition reactions (hydration, hydrohalogenation)
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Cycloadditions (Diels-Alder reactions)
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Oxidation reactions
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Radical addition reactions
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The phenyl ring: Can undergo electrophilic aromatic substitution, though likely at a reduced rate due to the conjugation with the vinyl group.
The presence of these multiple reactive sites creates opportunities for selective and sequential functionalization strategies.
Reaction Type | Target Site | Potential Product Class |
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Suzuki-Miyaura Coupling | Boron center | Styrene derivatives |
Hydrogenation | Vinyl group | Alkylboronic ester |
Oxidation | Boron center | α-phenylvinyl alcohol |
Heck Reaction | Vinyl group | Stilbene derivatives |
Diels-Alder | Vinyl group | Cyclic compounds |
Hydroboration | Vinyl group | Diborylated compounds |
The specific reactivity would depend on reaction conditions, catalysts, and reagents employed.
Applications in Chemical Research
Synthetic Building Block
The dual functionality of 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane makes it potentially valuable as a synthetic building block. Similar dioxaborinane compounds have been established as "versatile building blocks in organic chemistry, facilitating the creation of complex molecules, particularly in pharmaceutical development" . The addition of the 1-phenylvinyl group offers additional synthetic possibilities through the carbon-carbon double bond.
Potential applications as a synthetic intermediate include:
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Construction of complex molecular scaffolds through sequential cross-coupling reactions
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Synthesis of functionalized styrene derivatives
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Access to compounds with defined stereochemistry through controlled reactions of the vinyl group
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Development of multi-component reaction sequences utilizing both boron and vinyl functionalities
Material Science Applications
Related dioxaborinane compounds have been utilized "in the formulation of advanced materials, including polymers and coatings, enhancing properties such as durability and resistance to environmental factors" . The 1-phenylvinyl functionality of 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane could potentially offer additional advantages in material science applications:
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Polymerization through the vinyl group to create boron-containing polymers
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Development of materials with tunable electronic properties
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Creation of stimuli-responsive materials that can undergo chemical changes under specific conditions
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Preparation of functional coatings with enhanced adhesion properties
Medicinal Chemistry
Dioxaborinane compounds have applications in "developing new drug candidates, particularly in targeting specific biological pathways" . The 1-phenylvinyl group in 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane could potentially enhance these applications through:
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Introduction of specific structural motifs required for biological activity
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Increasing lipophilicity or other physicochemical properties relevant to drug design
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Providing a handle for further derivatization to optimize pharmacokinetic properties
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Enabling biorthogonal reactions for targeted drug delivery or bioconjugation
Comparative Reactivity Analysis
Structural Influences on Reactivity
The reactivity of 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane would likely differ from related compounds due to specific structural features:
Compound | Key Structural Feature | Expected Impact on Reactivity |
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5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane | 1-phenylvinyl group | Conjugation between phenyl and vinyl creates unique electronic distribution; increased steric bulk; additional reactive site |
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane | Phenyl group | Less sterically hindered at boron; lacks vinyl functionality for additional reactions |
5,5-Dimethyl-2-(propan-2-yl)-1,3,2-dioxaborinane | Isopropyl group | Aliphatic substituent changes electronic character; likely more Lewis acidic boron center |
5,5-Dimethyl-2-[4-(trifluoromethyl)phenyl]-1,3,2-dioxaborinane | 4-trifluoromethylphenyl | Electron-withdrawing CF₃ group likely increases Lewis acidity of boron; potentially more reactive in transmetallation |
These structural differences would create distinct reactivity profiles for each compound, influencing their utility in various applications.
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